METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Description
METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a structurally complex organic compound featuring a biphenyl moiety connected via an amide bond to a substituted thiophene ring. The thiophene core is further functionalized with methyl groups at positions 4 and 5 and a carboxylate ester at position 3.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-13-14(2)26-20(18(13)21(24)25-3)22-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDCZPUSWRYOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the biphenyl moiety, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the biphenyl moiety can introduce various functional groups.
Scientific Research Applications
METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-([Biphenyl]-4-yl-2-chlorophenyl)acetate
This analog, synthesized via a gold(I)-catalyzed reaction, replaces the thiophene-amide group with a chlorophenyl-acetate moiety . Key differences include:
1,1'-Biphenyl, Methyl- (CAS 96-17-3)
A simpler analog lacking the thiophene-carboxylate system. Its reduced complexity likely results in lower molecular weight (MW: 168.23 g/mol) and higher volatility compared to the target compound .
Terphenyl Derivatives
Synthesized via Gomberg–Bachmann–Hey reactions using benzendiazonium tetrafluoroborate and biphenyl, these compounds feature extended aromatic systems. The additional phenyl rings may enhance π-π stacking interactions, relevant in materials science .
Key Observations :
- The target compound’s higher molecular weight and LogP suggest improved membrane permeability compared to simpler biphenyls, a trait beneficial in drug design.
- Chlorinated analogs exhibit enhanced bioactivity, though toxicity risks may arise .
Biological Activity
Methyl 2-{[1,1'-biphenyl]-4-amido}-4,5-dimethylthiophene-3-carboxylate is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₅N₁O₂S
- Molecular Weight : 273.35 g/mol
Research indicates that compounds containing a thiophene moiety often exhibit anti-inflammatory and anti-cancer properties. The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiophene derivatives have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Biological Activity Data
A summary of relevant biological activity data is presented in Table 1 below.
| Activity Type | Tested Concentration | IC₅₀ Value (µM) | Effect |
|---|---|---|---|
| Enzyme Inhibition (5-LOX) | 100 µg/mL | 57% inhibition | Anti-inflammatory activity |
| Cytotoxicity | Varies | Varies | Antitumor potential |
| PA-PB1 Interaction | Varies | IC₅₀ = 3.3 µM | Viral replication inhibition |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of thiophene-based compounds similar to our target compound. The results indicated that at a dosage of 20 mg/kg, significant reductions in inflammation were observed, with mechanisms linked to the inhibition of mast cell degranulation and enzyme activity related to inflammatory pathways .
Case Study 2: Antitumor Activity
In another investigation, this compound was tested against two human tumor cell lines. The results demonstrated a notable reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent. Further molecular modeling studies supported these findings by elucidating the binding interactions between the compound and target proteins involved in tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
